![molecular formula C13H16O B12522786 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane CAS No. 664374-44-1](/img/structure/B12522786.png)
2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane is an organic compound with a unique spirocyclic structure. This compound is characterized by a spiro[2.2]pentane core, which is a bicyclic system where two rings share a single carbon atom. The presence of a phenylethyl group and a methyl group attached to the spirocyclic system adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane can be achieved through several synthetic routes. One common method involves the reaction of a suitable phenylethyl precursor with a spirocyclic ketone under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The phenylethyl group may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]butane
- 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]hexane
Uniqueness
The uniqueness of 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
664374-44-1 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane |
InChI |
InChI=1S/C13H16O/c1-12(13(14-12)9-10-13)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
WNXCKEOEHPNTPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CC2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12522706.png)
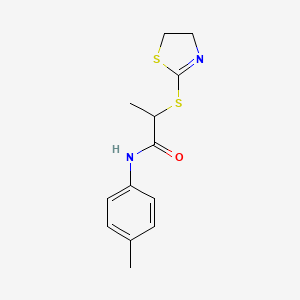

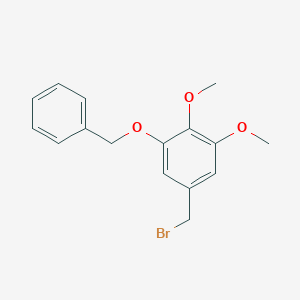
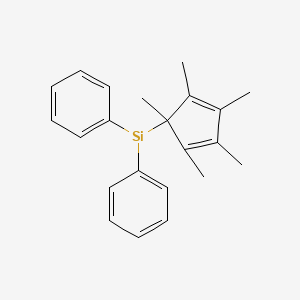
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
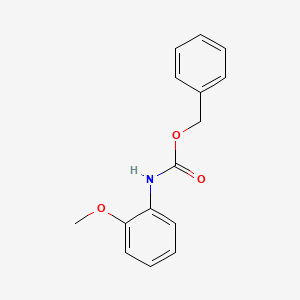
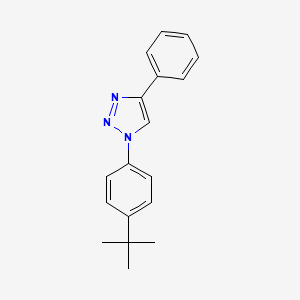
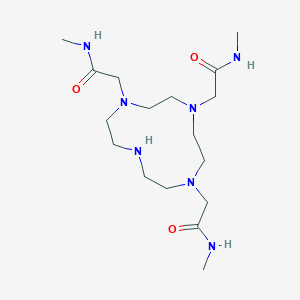
![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)

silane](/img/structure/B12522793.png)

